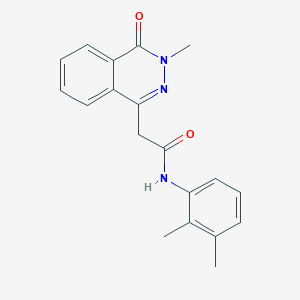
N-(2,3-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPA belongs to the class of phthalazinone derivatives, which exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood, but it is believed to exert its biological activity by modulating various signaling pathways in the body. DPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. DPA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
DPA has been found to exhibit various biochemical and physiological effects in the body. In cancer research, DPA has been found to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammation research, DPA has been found to reduce the production of pro-inflammatory cytokines, inhibit immune cell infiltration, and reduce tissue damage. In neurodegenerative disorder research, DPA has been found to reduce oxidative stress, inhibit neuroinflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA in lab experiments is its potent biological activity, which makes it a useful tool for studying various diseases and biological processes. DPA is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DPA in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on DPA. One area of interest is the development of DPA-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the elucidation of the exact mechanism of action of DPA, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the safety and efficacy of DPA in preclinical and clinical trials.
Métodos De Síntesis
DPA can be synthesized using a multistep process involving the reaction of 2-amino-3,5-dimethylbenzoic acid with phthalic anhydride to form the intermediate compound 2-(2,3-dimethylphenyl)-3,5-dimethyl-1,2-dihydrophthalazine-1,4-dione. The intermediate compound is then reacted with acetic anhydride in the presence of a catalyst to form the final product DPA.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DPA has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DPA has also been found to inhibit the growth and metastasis of cancer cells by inducing apoptosis and reducing angiogenesis.
In inflammation research, DPA has shown significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells. DPA has also been found to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurodegenerative disorder research, DPA has shown potential neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C19H19N3O2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-6-10-16(13(12)2)20-18(23)11-17-14-8-4-5-9-15(14)19(24)22(3)21-17/h4-10H,11H2,1-3H3,(H,20,23) |
Clave InChI |
IPHPVGGXWOYPDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)




![N-[1,1'-biphenyl]-4-yl-2-thiophenesulfonamide](/img/structure/B277346.png)


![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277357.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B277358.png)
![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)